molecular formula C10H12BrNO3 B8515517 N-(4-bromo-3,5-dimethoxyphenyl)acetamide

N-(4-bromo-3,5-dimethoxyphenyl)acetamide

Cat. No.: B8515517
M. Wt: 274.11 g/mol
InChI Key: SPMDMLBBWZKFST-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-dimethoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with a bromine atom at the para-position and two methoxy groups at the meta-positions. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol (calculated from standard atomic weights). The compound’s structural features—a bromine atom (electron-withdrawing) and methoxy groups (electron-donating)—impart unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

N-(4-bromo-3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H12BrNO3/c1-6(13)12-7-4-8(14-2)10(11)9(5-7)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

SPMDMLBBWZKFST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features
N-(4-bromo-3,5-dimethoxyphenyl)acetamide (Main Compound) Br (C4), OCH₃ (C3, C5) C₁₀H₁₂BrNO₃ 274.11 Bromine and methoxy groups enhance lipophilicity and electronic diversity.
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide Br (C4 on phenyl), CH₃ (C3, C5 on aniline) C₁₆H₁₆BrNO 318.21 Methyl groups increase steric bulk but reduce polarity compared to methoxy.
N-(4-chloro-2,5-dimethoxyphenyl)acetamide Cl (C4), OCH₃ (C2, C5) C₁₀H₁₂ClNO₃ 229.66 Chlorine substitution reduces molecular weight and alters halogen-specific reactivity.
(2E)-N-(3,5-dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide Br (C3, C5), OCH₃ (C4), hydroxyimino (C2) C₉H₇Br₂N₂O₃ 366.98 Dibromo substitution and isonitroso group enhance potential for heterocyclic synthesis.
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide Br (C4), CH₃ (C3, C5), piperazinyl-propyl chain C₁₉H₂₉BrN₃O₂ 419.36 Piperazine moiety improves solubility and potential CNS targeting.

Physicochemical Properties

Electronic and Steric Effects
  • Halogen Influence : Bromine (van der Waals radius: 1.85 Å) in the main compound increases lipophilicity (logP ~2.8 estimated) compared to chlorine (1.75 Å; logP ~2.1 in the chloro analog) .
  • Methoxy vs. Methyl : Methoxy groups (OCH₃) in the main compound provide stronger electron-donating effects (σₚ = -0.27) than methyl groups (σₚ = -0.17) in 2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide, influencing reactivity in electrophilic substitutions .
Solubility and Stability
  • The piperazine-containing analog exhibits improved aqueous solubility due to the basic amine group (pKa ~8.5), whereas the main compound is sparingly soluble in water.

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